molecular formula C5H6N4O B13099760 N-Hydroxy-N-(pyrimidin-4-yl)formimidamide

N-Hydroxy-N-(pyrimidin-4-yl)formimidamide

Cat. No.: B13099760
M. Wt: 138.13 g/mol
InChI Key: FJJXXYSHNVXTHM-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(pyrimidin-4-yl)formimidamide is a compound of significant interest in the field of organic chemistry. This compound features a pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(pyrimidin-4-yl)formimidamide can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(pyrimidin-4-yl)formimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

N-Hydroxy-N-(pyrimidin-4-yl)formimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(pyrimidin-4-yl)formimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-(pyridin-4-yl)formimidamide
  • N-Hydroxy-N-(quinolin-4-yl)formimidamide
  • N-Hydroxy-N-(thiazol-4-yl)formimidamide

Uniqueness

N-Hydroxy-N-(pyrimidin-4-yl)formimidamide is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher selectivity and potency in certain biological assays, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

N-hydroxy-N-pyrimidin-4-ylmethanimidamide

InChI

InChI=1S/C5H6N4O/c6-3-9(10)5-1-2-7-4-8-5/h1-4,6,10H

InChI Key

FJJXXYSHNVXTHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1N(C=N)O

Origin of Product

United States

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